Cyclopropyl 3,4-difluorophenyl ketone
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Overview
Description
Cyclopropyl 3,4-difluorophenyl ketone is an organic compound with the molecular formula C10H8F2O It is characterized by the presence of a cyclopropyl group attached to a 3,4-difluorophenyl ketone moiety
Mechanism of Action
Mode of Action
Cyclopropyl ketones have been reported to participate in gold-catalyzed divergent (4 + 4) cycloadditions . In such reactions, the cyclopropyl ketone may act as a building block, contributing to the formation of complex structures.
Biochemical Pathways
Cyclopropyl ketones have been used in the synthesis of various complex structures, suggesting that they may influence a variety of biochemical pathways depending on the specific reaction .
Result of Action
It has been used in the synthesis of complex structures, suggesting that it may contribute to the formation of these structures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl 3,4-difluorophenyl ketone typically involves the reaction of 3,4-difluorobenzaldehyde with cyclopropyl methyl ketone under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopropyl methyl ketone, followed by nucleophilic addition to the 3,4-difluorobenzaldehyde. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran or dimethyl sulfoxide at low temperatures to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can enhance the efficiency and consistency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl 3,4-difluorophenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable catalyst or under thermal conditions.
Major Products:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
Scientific Research Applications
Cyclopropyl 3,4-difluorophenyl ketone is utilized in several areas of scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural properties.
Medicine: Research into potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is employed in the synthesis of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Cyclopropyl phenyl ketone: Lacks the fluorine atoms, resulting in different reactivity and binding properties.
3,4-Difluorophenyl ketone: Lacks the cyclopropyl group, affecting its steric and electronic characteristics.
Cyclopropyl 4-fluorophenyl ketone: Contains only one fluorine atom, leading to variations in chemical behavior.
Uniqueness: Cyclopropyl 3,4-difluorophenyl ketone is unique due to the combination of the cyclopropyl group and the 3,4-difluorophenyl moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
cyclopropyl-(3,4-difluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6/h3-6H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVXAUXWUIDYPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC(=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642509 |
Source
|
Record name | Cyclopropyl(3,4-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-32-4 |
Source
|
Record name | Cyclopropyl(3,4-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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